6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione
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Overview
Description
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione, also known as 2-thioadenosine, is a purine nucleoside analog. It is characterized by the presence of a sulfur atom at the 2-position of the purine ring, replacing the oxygen atom found in adenosine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione typically involves the following steps:
Bromination: The starting material, 2-deoxy-2-β-fluoro-1,3,5-tri-O-benzoyl-1-α-D-ribofuranose, undergoes bromination.
C-N Coupling: The brominated intermediate is then coupled with 2,6-dichloropurine.
Selective Amination: The final step involves selective amination to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted purine derivatives
Scientific Research Applications
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of nucleoside analogs.
Biology: Studied for its role in enzyme inhibition and as a potential antiviral agent.
Medicine: Investigated for its potential use in cancer therapy and as an anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals and biochemical research tools
Mechanism of Action
The mechanism of action of 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits enzymes involved in nucleic acid metabolism.
Pathways: It interferes with the synthesis of DNA and RNA, leading to the inhibition of cell proliferation
Comparison with Similar Compounds
Similar Compounds
Adenosine: Differing by the presence of an oxygen atom instead of sulfur.
2-thio-2’-deoxyadenosine: Similar structure but lacks the hydroxyl group at the 2’ position.
2-thioguanosine: Contains a sulfur atom at the 2-position but has a guanine base instead of adenine
Uniqueness
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione is unique due to its specific substitution pattern, which imparts distinct biochemical properties and potential therapeutic applications .
Properties
Molecular Formula |
C10H13N5O4S |
---|---|
Molecular Weight |
299.31 g/mol |
IUPAC Name |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione |
InChI |
InChI=1S/C10H13N5O4S/c11-7-4-8(14-10(20)13-7)15(2-12-4)9-6(18)5(17)3(1-16)19-9/h2-6,9,16-18H,1H2,(H2,11,13,20)/t3-,4?,5-,6-,9-/m1/s1 |
InChI Key |
WYOVNQNKBYWRBP-AAXBYFMASA-N |
Isomeric SMILES |
C1=NC2C(=NC(=S)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
C1=NC2C(=NC(=S)N=C2N1C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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